Fluoro(dimethyl)(oct-1-yn-1-yl)silane
Description
Fluoro(dimethyl)(oct-1-yn-1-yl)silane is an organosilicon compound characterized by a fluorine atom, two methyl groups, and an oct-1-yn-1-yl substituent bonded to a silicon center. Its structure combines the electron-withdrawing effects of fluorine with the steric bulk of methyl and alkynyl groups, making it a versatile intermediate in synthetic chemistry. The alkynyl moiety enables further functionalization via click chemistry or cross-coupling reactions, while the fluorine atom enhances thermal stability and hydrophobicity .
Properties
CAS No. |
665012-70-4 |
|---|---|
Molecular Formula |
C10H19FSi |
Molecular Weight |
186.34 g/mol |
IUPAC Name |
fluoro-dimethyl-oct-1-ynylsilane |
InChI |
InChI=1S/C10H19FSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4-8H2,1-3H3 |
InChI Key |
ZTRQUASAUNMDBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#C[Si](C)(C)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of Fluoro(dimethyl)(oct-1-yn-1-yl)silane typically involves the reaction of oct-1-yne with dimethylfluorosilane under specific conditions . The reaction is carried out in the presence of a catalyst, often a transition metal catalyst, to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Fluoro(dimethyl)(oct-1-yn-1-yl)silane undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the silicon atom.
Addition Reactions: The triple bond in the oct-1-yn-1-yl group can undergo addition reactions with various reagents.
Common reagents used in these reactions include halogens, hydrogen peroxide, and organometallic compounds. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fluoro(dimethyl)(oct-1-yn-1-yl)silane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it useful in studying silicon-based biochemistry.
Industry: Used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which Fluoro(dimethyl)(oct-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The fluorine atom can participate in hydrogen bonding, while the oct-1-yn-1-yl group can engage in π-π interactions with aromatic systems . These interactions influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Reactivity in Catalytic Reactions
- Cycloalkyl-Substituted Alkynylsilanes : In a gold-catalyzed cyclization reaction, cycloalkyl-substituted alkynylsilanes achieved yields of 73% and 66% under optimized conditions. In contrast, (oct-1-yn-1-yl)silane (lacking fluorine) exhibited sluggish reactivity, yielding only 36% under identical conditions. This suggests that steric hindrance from the linear octyne chain or electronic effects may impede reactivity compared to cyclic analogs .
- Chlorodimethyl(perfluorooctyl)silane : The presence of a reactive chlorine substituent in this compound facilitates nucleophilic substitution, whereas the fluorine in Fluoro(dimethyl)(oct-1-yn-1-yl)silane confers greater stability but reduced electrophilicity. This difference impacts their utility in surface modification or polymer grafting .
Physical and Surface Properties
- Hydrophobicity: Fluorinated silanes like this compound exhibit superior hydrophobicity (logP ~11–12 estimated) compared to non-fluorinated analogs. For instance, Silane, (1,1-dimethylethyl)dimethyl(tetracosyloxy-) has a logP of 11.61, highlighting the contribution of fluorine to lipophilicity .
- Thermal Stability : Fluorine’s strong Si–F bond (bond energy ~552 kJ/mol) enhances thermal resistance compared to Si–Cl or Si–O bonds. This property is advantageous in high-temperature applications, such as coatings or composite materials .
Data Tables
Table 1: Key Properties of Selected Silanes
*Estimated based on analogous fluorinated silanes.
Table 2: Substituent Effects on Reactivity and Stability
| Substituent | Reactivity | Stability | Example Compound |
|---|---|---|---|
| Fluorine | Moderate | High | This compound |
| Chlorine | High | Moderate | Chlorodimethyl(perfluorooctyl)silane |
| Methoxy | Low | Moderate | Dimethoxy(naphthalen-1-yl)silane |
| Terminal Alkyne | High | Moderate | (Oct-1-yn-1-yl)dimethylsilane |
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